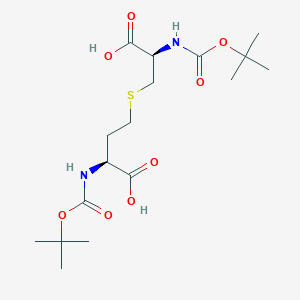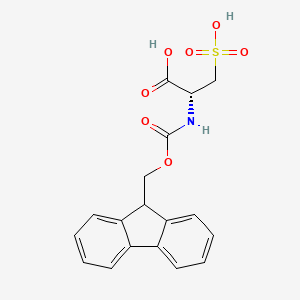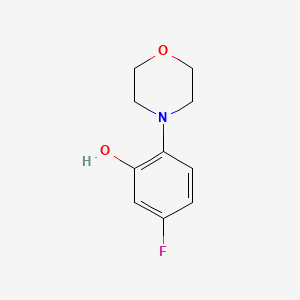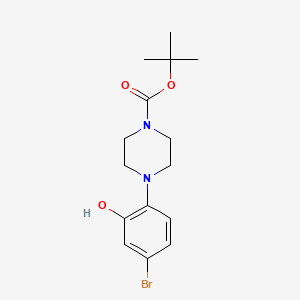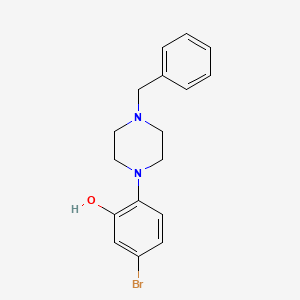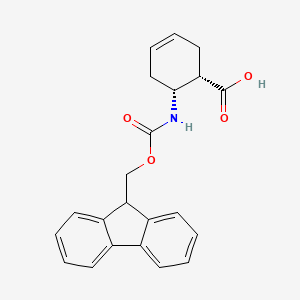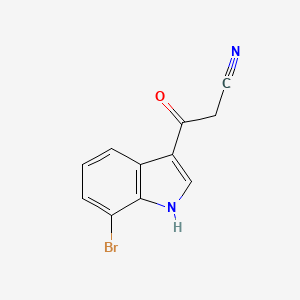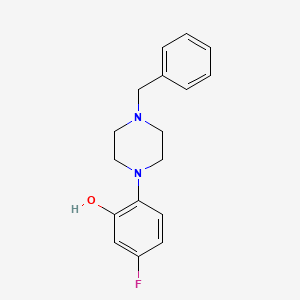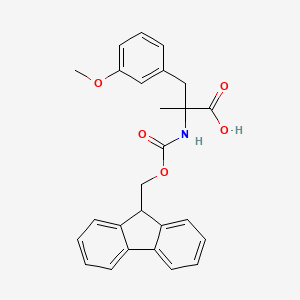
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine
Vue d'ensemble
Description
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a non-natural amino acid derivative that is widely used in chemical and biological research. It has a molecular formula of C26H25NO5 and a molecular weight of 431.48 .
Synthesis Analysis
This compound is a derivative of the amino acid phenylalanine . It is used in peptide synthesis for its ability to protect the amino group during chemical reactions . The Fmoc group acts as a protecting group during peptide synthesis, preventing the amino acid from reacting with other molecules during the synthesis process.Chemical Reactions Analysis
In peptide synthesis, this compound acts as a protecting group. It is attached to the alpha carbon of the amino acid and prevents the amino acid from reacting with other molecules during the synthesis process. This allows the peptide to be synthesized in a controlled manner and prevents unwanted side reactions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 431.48 and a molecular formula of C26H25NO5 . It is used for research purposes . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine has been used in a variety of scientific research applications, including drug discovery and development, protein structure and function studies, and biophysical studies. It has been used to study the structure and function of membrane proteins, and as a fluorescent probe for studying protein-ligand interactions. It has also been used in the development of peptide-based drugs, and as a model system for studying protein folding and stability.
Mécanisme D'action
Target of Action
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a biochemical compound used in proteomics research . The primary targets of this compound are proteins that require phenylalanine residues for their structure and function.
Mode of Action
The compound is a derivative of phenylalanine, an essential amino acid. The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis . It interacts with its targets by incorporating into the growing peptide chain during synthesis, providing the necessary phenylalanine residues.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine has several advantages for lab experiments. It is a versatile building block for peptide synthesis and can be used to modify proteins and peptides. It is also a fluorescent probe, which can be used to study protein-ligand interactions. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to its use. It is not soluble in organic solvents, and is not stable in acidic conditions.
Orientations Futures
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine has potential applications in a variety of fields, including drug discovery and development, protein structure and function studies, and biophysical studies. It has also been used to study the structure and function of membrane proteins, and as a fluorescent probe for studying protein-ligand interactions. Additionally, it has potential applications in the development of peptide-based drugs, and as a model system for studying protein folding and stability. Furthermore, it has potential applications in studies of the biochemical and physiological effects of peptides. Finally, it may be used to develop novel fluorescent probes for studying protein-ligand interactions.
Analyse Biochimique
Biochemical Properties
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of peptide bonds during peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group, preventing unwanted side reactions. This compound is known to interact with enzymes involved in peptide bond formation, such as peptidyl transferases, and proteins that assist in the folding and stabilization of peptides. The nature of these interactions is primarily based on non-covalent bonds, including hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The Fmoc group facilitates the temporary protection of the amino group, allowing for selective reactions during peptide synthesis. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. This compound can influence metabolic flux by altering the activity of key enzymes and affecting the levels of metabolites in specific pathways. The presence of the Fmoc group can also impact the overall metabolic profile of cells by modulating the activity of enzymes involved in peptide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in various cellular compartments. The distribution of this compound can influence its activity and function, as its localization within specific cellular regions can affect its interactions with biomolecules and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can impact its activity and function, as its presence in specific regions can enhance or inhibit its interactions with biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(24(28)29,15-17-8-7-9-18(14-17)31-2)27-25(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQRRKLRSXHSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158851 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-96-5 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




